(Z)-6-nonen-1-al dimethyl acetal
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Overview
Description
cis-6-Nonen-1-al dimethyl acetal: is an organic compound with the molecular formula C11H22O2 . It is a derivative of cis-6-Nonenal , where the aldehyde group is protected as a dimethyl acetal. This compound is known for its application in various fields, including organic synthesis and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Nonen-1-al dimethyl acetal typically involves the acetalization of cis-6-Nonenal . This reaction is carried out by reacting cis-6-Nonenal with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid . The reaction proceeds as follows:
cis-6-Nonenal+2CH3OH→cis-6-Nonen-1-al dimethyl acetal+H2O
Industrial Production Methods: In industrial settings, the production of cis-6-Nonen-1-al dimethyl acetal involves continuous processes where the reaction mixture is subjected to distillation to remove water and drive the equilibrium towards the formation of the acetal. The use of trimethyl orthoformate as a dehydrating agent can also enhance the yield of the acetalization process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as or .
Substitution: The acetal group can be hydrolyzed back to the aldehyde under acidic conditions.
Common Reagents and Conditions:
Oxidation: or .
Reduction: or .
Hydrolysis: or .
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: and methanol.
Scientific Research Applications
cis-6-Nonen-1-al dimethyl acetal: has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in multi-step organic synthesis.
Fragrance Industry: It is used in the formulation of fragrances due to its pleasant odor.
Biological Studies: It is used in studies related to the metabolism of aldehydes and their derivatives.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cis-6-Nonen-1-al dimethyl acetal involves its ability to act as a protecting group for aldehydes. The acetal formation is a reversible process, and under acidic conditions, the acetal can be hydrolyzed back to the aldehyde. This property is utilized in organic synthesis to protect aldehyde groups from unwanted reactions .
Comparison with Similar Compounds
cis-6-Nonenal: The parent aldehyde compound.
trans-6-Nonenal: The trans isomer of .
cis-6-Nonen-1-ol: The corresponding alcohol of .
Uniqueness: cis-6-Nonen-1-al dimethyl acetal is unique due to its stability under neutral and basic conditions, making it an excellent protecting group for aldehydes in various chemical reactions. Its ability to be easily hydrolyzed under acidic conditions adds to its versatility in organic synthesis .
Properties
IUPAC Name |
9,9-dimethoxynon-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRVXVBFFMDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-53-3 |
Source
|
Record name | (Z)-9,9-dimethoxynon-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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